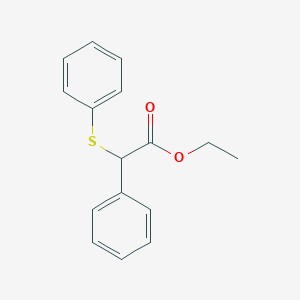![molecular formula C12H13IO5 B15073847 (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes a hydroxy group, an iodophenyl group, and a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a phenyl ethyl compound, followed by the introduction of the butanedioic acid moiety through a series of reactions including esterification, hydrolysis, and reduction. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the iodophenyl group may result in a phenyl-substituted butanedioic acid.
Applications De Recherche Scientifique
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-hydroxy-2-[2-(4-bromophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-chlorophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-fluorophenyl)ethyl]butanedioic acid
Uniqueness
Compared to its analogs, (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly interesting for research and development.
Propriétés
Formule moléculaire |
C12H13IO5 |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C12H13IO5/c13-9-3-1-8(2-4-9)5-6-12(18,11(16)17)7-10(14)15/h1-4,18H,5-7H2,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clé InChI |
OXORLYRMTHWAKO-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1CC[C@](CC(=O)O)(C(=O)O)O)I |
SMILES canonique |
C1=CC(=CC=C1CCC(CC(=O)O)(C(=O)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



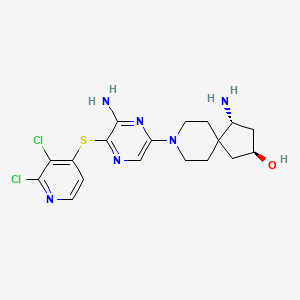
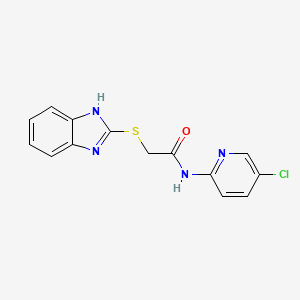
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
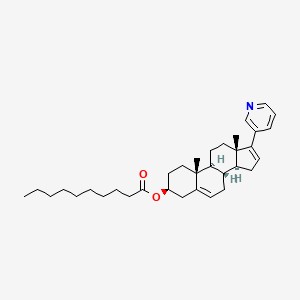
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
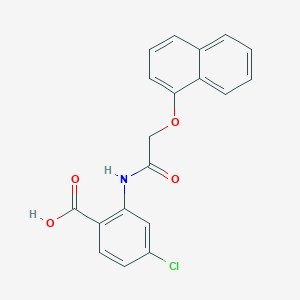
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
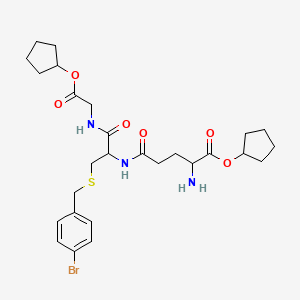
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
